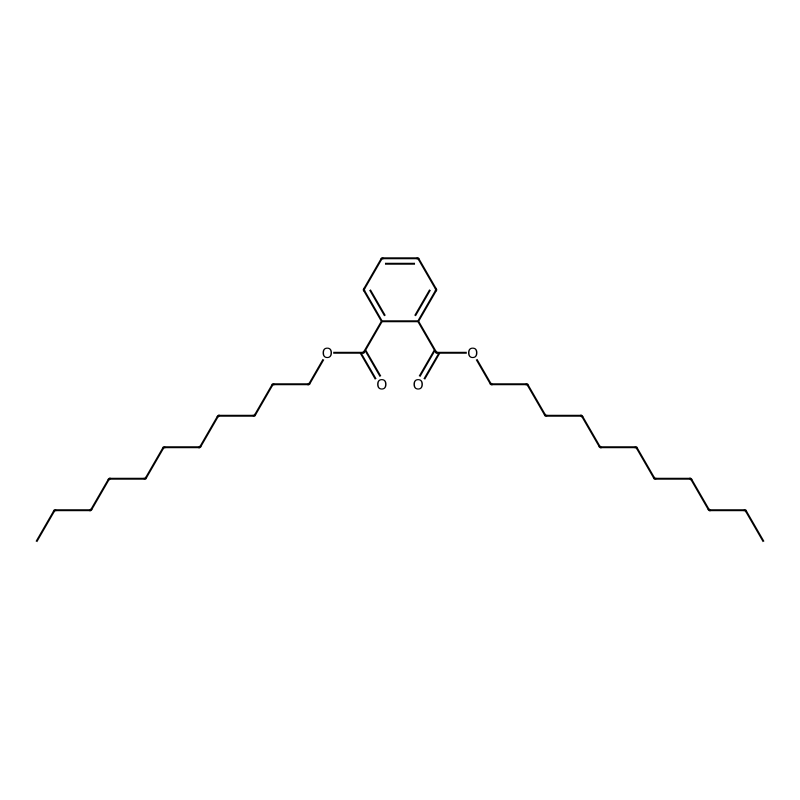

Diundecyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.11 mg/L at 20 °C

Synonyms

Canonical SMILES

Material Science Research:

DUP exhibits plasticizing properties, meaning it can increase the flexibility and workability of certain materials. This characteristic has made it a subject of research in the development of:

- Polymeric materials: Studies have explored the use of DUP as a plasticizer in polyvinyl chloride (PVC) and other non-PVC polymers, investigating its impact on their mechanical properties and processing behavior.

Environmental Science Research:

Due to its increasing presence in various products and its potential for environmental release, DUP has become a focus in environmental science research. Studies have investigated:

- Environmental fate and transport: Research aims to understand the behavior of DUP in the environment, including its degradation pathways, persistence, and potential for bioaccumulation in different environmental compartments [].

- Analytical methods development: Developing reliable methods to detect and quantify DUP in environmental samples like water, soil, and air is crucial for monitoring its presence and potential environmental impact [].

Toxicology Research:

Limited research has been conducted to assess the potential human health effects of DUP exposure. These studies have focused on:

- Developmental toxicity: Studies in rats suggest that high doses of DUP during pregnancy may affect fetal development, although further research is needed to confirm these findings and understand the underlying mechanisms [].

- Biomonitoring: Research has explored the use of DUP metabolites in urine as potential biomarkers of exposure in humans, although further validation is required [].

Diundecyl phthalate is a high molecular weight phthalate ester, specifically characterized by its chemical formula and a molecular weight of 474.72 g/mol. It consists of two undecyl chains (11 carbon atoms each) esterified to phthalic acid, making it a member of the high production volume chemicals used primarily as a plasticizer in polyvinyl chloride and other plastics . Diundecyl phthalate is known for enhancing the flexibility and durability of plastic materials, which is crucial in various industrial applications.

DUP acts as a plasticizer by interacting with PVC chains and increasing their flexibility. It reduces intermolecular forces between PVC molecules, allowing them to slide past each other more easily. This makes the final PVC product softer and more workable.

- Skin irritation: DUP may cause skin irritation upon prolonged or repeated contact.

- Endocrine disruption: Limited data suggests potential for some HMWPEs, including DUP, to disrupt hormonal activity. More research is needed to understand the specific effects of DUP.

- Environmental impact: While less volatile than some phthalates, environmental releases of DUP during production, use, and disposal should be minimized to protect ecosystems.

Diundecyl phthalate is synthesized through the acid-catalyzed reaction of phthalic anhydride with undecanol. This process typically involves heating the reactants under controlled conditions to facilitate the esterification reaction, resulting in the formation of diundecyl phthalate along with water as a byproduct . The synthesis can be optimized by adjusting parameters such as temperature and catalyst concentration.

Diundecyl phthalate is primarily utilized as a plasticizer in various applications, including:

- Polyvinyl Chloride (PVC) Products: Enhances flexibility and workability.

- Automotive Interiors: Used in coatings and materials to improve durability and resistance to environmental factors.

- Consumer Goods: Incorporated into products requiring enhanced flexibility and longevity.

Its use in these applications is driven by its ability to improve material properties while maintaining low volatility .

Studies have explored the interactions of diundecyl phthalate with biological systems, particularly focusing on its metabolism. Research utilizing human liver microsomes has identified specific metabolites that can serve as biomarkers for exposure assessment. These metabolites include mono-carboxydecyl phthalate and mono-oxoundecyl phthalate, which are formed during the metabolic processing of diundecyl phthalate . Understanding these interactions is crucial for assessing potential health risks associated with exposure.

Diundecyl phthalate belongs to a broader class of phthalates known for their use as plasticizers. Here are some similar compounds along with a comparison highlighting diundecyl phthalate's uniqueness:

| Compound Name | Carbon Chain Length | Molecular Weight (g/mol) | CAS Number | Unique Features |

|---|---|---|---|---|

| Diethyl phthalate | 2 | 222.24 | 84-66-2 | Lower molecular weight; more volatile |

| Di-n-butyl phthalate | 4 | 278.34 | 84-74-2 | Commonly used in adhesives |

| Diisononyl phthalate | 9 | 418.61 | 28553-12-0 | Not classified but some uses restricted |

| Diisodecyl phthalate | 10 | 446.66 | 26761-40-0 | Similar structure but slightly shorter |

| Diundecyl phthalate | 11 | 474.72 | 3648-20-2 | High molecular weight; lower volatility |

Diundecyl phthalate stands out due to its higher carbon chain length and molecular weight compared to many other common phthalates, which contributes to its unique properties as a plasticizer, particularly in applications requiring enhanced flexibility without compromising stability.

Aerobic Transformation Mechanisms

Diundecyl phthalate biodegradation under aerobic conditions follows well-established pathways common to other phthalate esters, characterized by sequential enzymatic processes that lead to complete mineralization [1] [2]. The primary biodegradation pathway involves initial hydrolysis of the diester bonds by non-specific esterases, converting the parent compound to mono-undecyl phthalate and subsequently to phthalic acid through complete deesterification [1] [2] [3].

The aerobic biodegradation of diundecyl phthalate demonstrates rapid transformation rates under optimal conditions. Primary biodegradation studies indicate degradation rates exceeding 99 percent within 28 days at temperatures of 22-25°C [1] [2]. In activated sludge systems, degradation occurs even more rapidly, with reported half-lives of 0.77 days and degradation rates of 88 to greater than 99 percent within 28 days [1] [2]. River die-away tests have shown complete degradation within 6 to 8 days, with some studies reporting degradation within 2.5 weeks [4].

The enzymatic mechanisms underlying aerobic transformation involve multiple enzyme systems. Esterases catalyze the initial hydrolysis step, releasing the undecyl alcohol side chains and forming the monoester intermediate [3] [5]. The monoester form exhibits greater water solubility and bioavailability compared to the parent diester, facilitating further biodegradation [1] [2]. Subsequent enzymatic processes convert the monoester to phthalic acid through complete deesterification [3] [5].

Phthalic acid undergoes ring hydroxylation to form dihydroxylated intermediates, specifically protocatechuic acid (3,4-dihydroxybenzoic acid) [1] [2] [3]. This intermediate can then undergo ring cleavage through either ortho- or meta-cleavage pathways. The ortho-cleavage pathway results in the formation of pyruvate and oxaloacetate, while the meta-cleavage pathway yields beta-ketoadipate that is further degraded to acetyl-CoA and succinate [1] [2] [3]. These intermediates ultimately enter the tricarboxylic acid cycle, leading to complete mineralization and the formation of carbon dioxide and water [1] [2] [3].

Anaerobic Transformation Limitations

Anaerobic biodegradation of diundecyl phthalate presents significant limitations compared to aerobic processes. Studies have demonstrated that diundecyl phthalate exhibits extremely poor biodegradation potential under anaerobic conditions, with zero percent degradation observed after 100 days in anaerobic sediment environments [6] [4]. This recalcitrant behavior under oxygen-limited conditions represents a critical environmental concern, particularly in sediment and subsurface environments where anaerobic conditions predominate [6] [4].

The limited anaerobic biodegradation capacity stems from the absence of appropriate enzymatic systems capable of initiating phthalate ester hydrolysis under anaerobic conditions [6] [4]. Unlike aerobic microorganisms that possess diverse esterase enzymes, anaerobic microbial communities lack the necessary enzymatic machinery to effectively cleave the ester bonds in long-chain phthalates such as diundecyl phthalate [6] [4]. This limitation is particularly pronounced for high molecular weight phthalates with extended alkyl chains, where the bulky side chains create additional steric hindrance that impedes enzymatic access [6] [4].

Temperature effects further exacerbate anaerobic degradation limitations. Studies indicate that at temperatures above 60°C, biotic processes become significantly inhibited, and at 70°C, biological degradation becomes completely irrelevant [1] [2]. In landfill environments, where temperatures in lower zones can reach 70°C, anaerobic biodegradation of diundecyl phthalate becomes negligible, leading to enhanced persistence [1] [2].

However, some limited anaerobic transformation has been observed under specific conditions. In certain sediment samples, degradation rates of 20 to 50 percent have been reported after extended periods of 244 to 296 days [6]. These observations suggest that while anaerobic biodegradation is severely limited, it may occur under specialized conditions with adapted microbial communities [6].

Metabolite Formation and Subsequent Degradation

The formation and subsequent degradation of metabolites during diundecyl phthalate biodegradation follows a predictable sequence of transformation products, each with distinct environmental significance and degradation characteristics [8]. The primary metabolite, mono-undecyl phthalate, represents the initial transformation product formed through partial hydrolysis of the diester parent compound [8]. This monoester metabolite exhibits significantly enhanced water solubility and bioavailability compared to the parent compound, facilitating its further biodegradation and environmental mobility [8].

Oxidative metabolites constitute another important class of transformation products. Mono-hydroxyundecyl phthalate forms through oxidative metabolism of the alkyl side chain, serving as a potential biomarker for environmental exposure assessment [8]. These oxidative metabolites demonstrate altered toxicological profiles compared to the parent compound and may exhibit different environmental persistence characteristics [8].

The complete deesterification process leads to the formation of phthalic acid, which serves as the central intermediate in the degradation pathway [3] [5]. Phthalic acid undergoes subsequent transformation through ring hydroxylation to form protocatechuic acid, which represents a critical branch point in the metabolic pathway [3] [5]. The protocatechuic acid intermediate can undergo either ortho- or meta-ring cleavage, leading to different sets of metabolic products [3] [5].

Ring cleavage products include various organic acids and coenzyme A derivatives that enter cellular energy metabolism pathways [3] [5]. The ortho-cleavage pathway produces pyruvate and oxaloacetate, while the meta-cleavage pathway yields acetyl-CoA and succinate [3] [5]. These intermediates ultimately undergo complete mineralization to produce carbon dioxide under aerobic conditions or methane under anaerobic conditions [3] [5].

The alcohol byproducts resulting from ester hydrolysis, primarily undecanol, undergo separate degradation pathways through beta-oxidation or other metabolic processes [8]. These alcohol metabolites generally exhibit more rapid biodegradation rates compared to the aromatic components of the parent molecule [8].

Abiotic Degradation Processes

Direct and Indirect Photolysis

Photolytic degradation of diundecyl phthalate occurs through both direct and indirect mechanisms, with significantly different rates and pathways depending on the environmental medium [1] [2] [9]. Direct photolysis involves the absorption of ultraviolet radiation by the phthalate molecule itself, leading to photochemical bond cleavage and subsequent transformation [1] [2] [9]. The aromatic ring structure of diundecyl phthalate contains chromophores that absorb at wavelengths greater than 290 nanometers, making it susceptible to direct photolysis by solar radiation [4].

In aquatic environments, direct photolysis of diundecyl phthalate proceeds relatively slowly due to light attenuation in natural surface waters [1] [2]. Experimental studies have demonstrated aquatic direct photolysis half-lives ranging from 32 to 140 days when exposed to natural sunlight in artificial river water at various pH conditions [1] [2]. The photolysis rate exhibits pH dependence, with half-lives of 32, 52, 140, 61, and 36 days observed at pH values of 5, 6, 7, 8, and 9, respectively [1] [2]. These results indicate that slightly acidic and alkaline conditions enhance photolytic degradation compared to neutral pH conditions [1] [2].

Indirect photolysis represents a more significant degradation pathway, particularly in atmospheric environments [1] [2] [4]. This process involves the reaction of diundecyl phthalate with photochemically produced reactive species, primarily hydroxyl radicals generated from the photolysis of ozone and other atmospheric oxidants [1] [2] [4]. The rate constant for the vapor-phase reaction with hydroxyl radicals has been estimated at 2.9 × 10⁻¹¹ cubic centimeters per molecule per second at 25°C [4]. This corresponds to an atmospheric half-life of approximately 13 hours at an atmospheric hydroxyl radical concentration of 5 × 10⁵ radicals per cubic centimeter [4].

The products of photolytic degradation include various oxidized intermediates and fragmentation products [9]. Direct photolysis primarily attacks the aromatic ring and the ester linkages, leading to the formation of hydroxylated aromatic compounds and shorter-chain organic acids [9]. The photolysis process may also result in the formation of the monoester intermediate through selective cleavage of one ester bond [9]. Complete photolytic mineralization ultimately produces carbon dioxide and water, although this process requires extended exposure times and optimal light conditions [9].

Hydrolytic Stability Under Environmental Conditions

Hydrolytic degradation of diundecyl phthalate occurs through the cleavage of ester bonds in the presence of water, with reaction rates strongly influenced by pH, temperature, and ionic strength [1] [2] [4]. The hydrolysis process follows a two-step mechanism, with the first step resulting in the formation of mono-undecyl phthalate and undecanol, while the second step produces phthalic acid and a second undecanol molecule [1] [2] [4]. However, hydrolysis rates for diundecyl phthalate are extremely slow under typical environmental conditions, making this process a minor contributor to overall environmental degradation [1] [2] [4].

Base-catalyzed hydrolysis represents the dominant hydrolytic pathway under environmental conditions [4]. A base-catalyzed second-order hydrolysis rate constant of 2.9 × 10⁻² liters per mole per second has been estimated using structure-activity relationships [4]. This rate constant corresponds to hydrolysis half-lives of 7.7 years at pH 7 and 280 days at pH 8 at 25°C [4]. These extended half-lives indicate that hydrolysis contributes minimally to diundecyl phthalate degradation under neutral to slightly alkaline environmental conditions [4].

Acid-catalyzed hydrolysis proceeds at rates approximately four orders of magnitude slower than base-catalyzed processes [10]. Under acidic conditions (pH 4-6), hydrolysis half-lives extend to decades or centuries, making this pathway environmentally irrelevant [10]. The slow acid-catalyzed hydrolysis rates reflect the poor electrophilicity of the carbonyl carbon in the ester linkage under acidic conditions [10].

Temperature effects on hydrolysis rates follow Arrhenius kinetics, with rate constants doubling for approximately every 10°C increase in temperature [1] [2]. However, even at elevated temperatures typical of some environmental conditions (30-40°C), hydrolysis half-lives remain on the order of years, indicating limited environmental significance [1] [2]. The activation energy for phthalate ester hydrolysis has been estimated at approximately 80-100 kilojoules per mole, indicating moderate temperature dependence [1] [2].

Temperature-Dependent Transformation Rates

Temperature exerts profound effects on the transformation rates of diundecyl phthalate across all degradation pathways, with particularly significant impacts on biological processes [1] [2] [10]. Biodegradation rates generally increase with temperature according to the Arrhenius equation, with rate constants typically doubling for every 10°C increase in temperature within the mesophilic range [1] [2] [10]. However, this relationship becomes more complex at extreme temperatures where enzyme denaturation and cellular stress begin to dominate [1] [2] [10].

In aerobic biodegradation systems, optimal transformation rates occur within the temperature range of 20-30°C [1] [2]. Studies have demonstrated that biodegradation rates decrease substantially at temperatures below 10°C, with half-lives extending from days to weeks or months [1] [2]. Conversely, temperatures above 40°C may begin to inhibit microbial activity due to protein denaturation and cellular stress [1] [2]. At temperatures exceeding 60°C, biotic processes become significantly inhibited, and at 70°C, biological degradation becomes completely irrelevant [1] [2].

Anaerobic biodegradation exhibits even greater temperature sensitivity than aerobic processes [1] [2]. Temperature-dependent studies in anaerobic soils have shown degradation rates of 25, 30, and 50 percent at 5, 10, and 20°C, respectively, over 125 days [11]. These results demonstrate that cold temperatures severely limit anaerobic transformation rates, leading to enhanced persistence in cold environments such as deep sediments and groundwater [11].

Abiotic transformation processes also exhibit temperature dependence, although generally less pronounced than biological processes [1] [2] [4]. Hydrolysis rates increase with temperature according to the Arrhenius equation, with rate constants approximately doubling for every 10°C increase [4]. However, the already slow hydrolysis rates mean that temperature effects, while measurable, do not significantly alter the overall environmental significance of this pathway [4].

Photolytic degradation rates show complex temperature dependencies that vary with the specific mechanism [9]. Direct photolysis rates may increase slightly with temperature due to enhanced molecular motion and reaction kinetics [9]. However, indirect photolysis rates depend more strongly on the concentrations of reactive species such as hydroxyl radicals, which are influenced by temperature-dependent atmospheric chemistry [9].

Comparative Degradation Rates Across Environmental Matrices

The degradation rates of diundecyl phthalate exhibit substantial variation across different environmental matrices, reflecting the complex interplay between physical, chemical, and biological factors that influence transformation processes [1] [2] [4]. Aquatic environments generally provide the most favorable conditions for biodegradation, with primary degradation rates exceeding 99 percent within 28 days under aerobic conditions [1] [2]. River systems demonstrate particularly rapid degradation, with die-away studies showing complete removal within 6 to 8 days [4]. This enhanced degradation in aquatic systems results from the combination of high microbial activity, adequate nutrient availability, and optimal oxygen conditions [1] [2].

Activated sludge systems represent the most efficient matrix for diundecyl phthalate degradation, with half-lives as short as 0.77 days reported in some studies [1] [2]. These systems benefit from high biomass concentrations, acclimated microbial populations, and controlled environmental conditions that optimize biodegradation [1] [2]. The enhanced degradation in activated sludge reflects both the presence of specialized phthalate-degrading microorganisms and the favorable environmental conditions maintained in these systems [1] [2].

Soil environments demonstrate intermediate degradation rates that vary considerably depending on soil type, moisture content, and organic matter content [1] [2]. Aerobic soil systems typically exhibit half-lives ranging from 20 to 170 days, significantly longer than aquatic systems but still representing relatively rapid degradation [1] [2]. The variation in soil degradation rates reflects differences in microbial populations, nutrient availability, and physical factors such as sorption and bioavailability [1] [2].

Sediment environments present the most challenging conditions for diundecyl phthalate degradation, particularly under anaerobic conditions [1] [2] [6]. Anaerobic sediment studies have shown zero percent degradation after 100 days, indicating extremely poor transformation potential [6]. Even under aerobic conditions, sediment degradation rates are generally slower than those observed in water column environments, reflecting reduced microbial activity and limited oxygen availability [6].

Atmospheric degradation proceeds through entirely different mechanisms, with photolytic processes dominating over biological transformation [1] [2] [4]. Atmospheric half-lives range from 13 hours for hydroxyl radical reactions to several days for direct photolysis, making the atmosphere a relatively efficient sink for diundecyl phthalate [1] [2] [4]. However, the low vapor pressure of diundecyl phthalate limits its atmospheric concentrations, reducing the overall environmental significance of atmospheric degradation [4].

Landfill environments present unique challenges for diundecyl phthalate degradation due to the heterogeneous conditions and variable oxygen availability [1] [2]. Upper landfill zones may support limited aerobic biodegradation, while lower zones with elevated temperatures and anaerobic conditions promote persistence [1] [2]. The combination of high temperatures (up to 70°C) and anaerobic conditions in deep landfill environments creates conditions that are particularly unfavorable for biodegradation [1] [2].

Persistence Evaluation Methodologies

Half-life Determinations in Various Media

Half-life determinations for diundecyl phthalate across different environmental media employ standardized testing protocols that provide quantitative measures of persistence [1] [2] [12]. Primary biodegradation half-lives focus on the disappearance of the parent compound, typically measured through analytical techniques such as gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry [1] [2] [12]. These methods track the concentration decline of diundecyl phthalate over time, fitting the data to first-order kinetic models to determine degradation rate constants and corresponding half-lives [1] [2] [12].

Ultimate biodegradation half-lives provide more comprehensive assessments by measuring the complete mineralization of the compound to carbon dioxide and water [1] [2] [12]. These determinations typically employ respirometric methods that monitor oxygen consumption or carbon dioxide evolution during biodegradation studies [1] [2] [12]. Ultimate biodegradation half-lives are generally longer than primary biodegradation half-lives, reflecting the additional time required for complete mineralization of intermediate metabolites [1] [2] [12].

Standardized test protocols such as Organisation for Economic Co-operation and Development Guidelines 301 and 310 provide frameworks for determining biodegradation half-lives under controlled laboratory conditions [1] [2] [12]. These protocols specify standardized inoculum sources, test conditions, and analytical methods to ensure reproducible and comparable results across different laboratories [1] [2] [12]. Ready biodegradability tests typically employ 28-day incubation periods with measurements of parent compound disappearance and carbon dioxide evolution [1] [2] [12].

Inherent biodegradability tests provide assessments under more favorable conditions with higher biomass concentrations and longer incubation periods [1] [2] [12]. These tests can identify the potential for biodegradation under optimized conditions, even for compounds that may not meet ready biodegradability criteria [1] [2] [12]. The Zahn-Wellens test and modified Sturm test represent commonly employed inherent biodegradability protocols [1] [2] [12].

Environmental half-life determinations incorporate additional factors such as sorption, volatilization, and photolysis that influence compound fate in natural systems [1] [2] [12]. These studies typically employ microcosm or mesocosm systems that simulate natural environmental conditions while maintaining analytical control [1] [2] [12]. Field studies provide the most realistic assessments but are often limited by analytical challenges and environmental variability [1] [2] [12].

Level III Fugacity Modeling Applications

Level III fugacity modeling provides comprehensive assessments of diundecyl phthalate environmental fate by incorporating partitioning between multiple environmental compartments and transformation processes [1] [2] [12]. The Environmental Protection Agency Suite Level III model has been applied to estimate the overall environmental half-life of diundecyl phthalate at approximately 35 days [1] [2]. This modeling approach considers the distribution of the compound between air, water, soil, and sediment compartments, along with intermedia transport processes [1] [2] [12].

The fugacity modeling framework employs partition coefficients and transformation rate constants to predict the environmental distribution and fate of diundecyl phthalate [1] [2] [12]. Key input parameters include the octanol-water partition coefficient (log Kow = 11.49), organic carbon-water partition coefficient (log Koc = 7.7 × 10⁶), and vapor pressure (1.2 × 10⁻⁹ mm Hg) [4]. These parameters determine the compound's tendency to partition between different environmental media [4].

Transformation rate constants for each environmental compartment are derived from experimental studies and structure-activity relationships [1] [2] [12]. The model incorporates biodegradation half-lives of 9.6 days in water, 20 days in soil, and 90 days in sediment, along with atmospheric photolysis half-lives of 13 hours [1] [2] [12]. These compartment-specific transformation rates are combined with mass transfer coefficients to predict overall environmental fate [1] [2] [12].

The modeling results indicate that diundecyl phthalate released to different environmental compartments exhibits varying overall persistence [1] [2] [12]. Releases to air result in overall half-lives of approximately 5 days due to rapid atmospheric photolysis [12]. Releases to water yield overall half-lives of 7 days, reflecting efficient aquatic biodegradation [12]. Releases to soil produce overall half-lives of 14 days, while equal releases to all compartments result in overall half-lives of 9 days [12].

Persistence Criteria Assessment

Persistence criteria assessment for diundecyl phthalate involves comparison of experimental and modeled half-lives against established regulatory thresholds [1] [2] [13]. The persistence criteria vary among different regulatory frameworks, but generally establish half-life thresholds of 60 days in freshwater, 180 days in marine water, and 180 days in soil or sediment for classification as persistent [13]. Diundecyl phthalate does not meet these persistence criteria in aerobic environments, with half-lives well below the regulatory thresholds [1] [2] [13].

Data Tables

Table 1: Biodegradation Half-lives of Diundecyl Phthalate in Various Environmental Media

| Environmental Condition | Degradation Rate (%) | Half-life | Temperature (°C) | Reference/Source |

|---|---|---|---|---|

| Aerobic water (primary biodegradation) | >99 (28 days) | 9.6 days | 22-25 | ECJRC (2003) |

| Aerobic water (ultimate biodegradation) | 56.2-74 (28 days) | Not determined | 22-25 | SRC (1983) |

| Aerobic activated sludge | 88->99 (28 days) | 0.77 days | 22-25 | O'Grady et al. (1985) |

| Aerobic soil | Limited data available | 20-170 days (estimated) | 20-25 | Estimated from similar phthalates |

| Anaerobic sediment | 0 (100 days) | >100 days | 25 | Ejlertsson et al. (1996) |

| Anaerobic soil | 20-50 (244-296 days) | >244 days | 25 | ECJRC (2003) |

| River water (die-away test) | 100 (6-8 days) | 6-8 days | Ambient | Echemi (2022) |

| Atmospheric photolysis (OH radicals) | Not applicable | 13 hours | 25 | Structure estimation method |

| Aquatic direct photolysis (pH 7) | Not applicable | 140 days (estimated) | 25 | Lertsirisopon et al. (2009) |

| Hydrolysis (pH 7, 25°C) | Not applicable | 7.7 years | 25 | Structure estimation method |

| Hydrolysis (pH 8, 25°C) | Not applicable | 280 days | 25 | Structure estimation method |

Table 2: Metabolites and Transformation Products of Diundecyl Phthalate

| Transformation Product | Formation Pathway | Environmental Significance |

|---|---|---|

| Mono-undecyl phthalate | Primary biodegradation (esterase hydrolysis) | More water-soluble and bioavailable than parent |

| Mono-hydroxyundecyl phthalate | Oxidative metabolism | Potential biomarker for exposure |

| Phthalic acid | Secondary biodegradation (complete deesterification) | Central intermediate in degradation pathway |

| Undecanol | Ester hydrolysis byproduct | Alcohol byproduct |

| Protocatechuic acid | Aerobic ring hydroxylation | Intermediate in ortho-cleavage pathway |

| Carbon dioxide (CO₂) | Ultimate mineralization (aerobic) | Complete mineralization endpoint |

| Methane (CH₄) | Ultimate mineralization (anaerobic) | Anaerobic mineralization endpoint |

| Acetyl-CoA | TCA cycle intermediate | Enters cellular energy metabolism |

| Succinic acid | TCA cycle intermediate | Enters cellular energy metabolism |

| Pyruvic acid | TCA cycle intermediate | Enters cellular energy metabolism |

Table 3: Environmental Fate Parameters for Diundecyl Phthalate

| Parameter | Value | Method/Source |

|---|---|---|

| Log Kow | 11.49 | Estimated |

| Log Koc | 7.7 × 10⁶ | Structure estimation method |

| Water Solubility (mg/L) | 0.00017-0.00061 | EPA estimates |

| Vapor Pressure (mm Hg) | 1.2 × 10⁻⁹ | Fragment constant method |

| Henry's Law Constant (atm-m³/mol) | 5.6 × 10⁻⁵ | Fragment constant estimation |

| Bioconcentration Factor (BCF) | 3 | Regression-derived equation |

| Volatilization half-life (river) | 1.7 days | Henry's Law calculation |

| Volatilization half-life (lake) | 19 days | Henry's Law calculation |

| Overall Environmental Half-life (Level III Fugacity) | 35 days | EPI Suite Level III model |

Table 4: Persistence Assessment Criteria for Diundecyl Phthalate

| Criterion | DUP Assessment | Regulatory Threshold |

|---|---|---|

| Aerobic biodegradation (ready test) | Readily biodegradable (>60% in 28 days) | >60% biodegradation in 28 days |

| Aerobic biodegradation (inherent test) | Inherently biodegradable (>99% in 28 days) | >70% biodegradation in 28 days |

| Anaerobic biodegradation | Recalcitrant (0% in 100 days) | >50% biodegradation in 60 days |

| Hydrolysis half-life | Not readily hydrolysable (>1 year at pH 7) | <0.5 years for non-persistent |

| Photolysis half-life (water) | Stable (months to years) | <60 days for non-persistent |

| Photolysis half-life (air) | Moderately persistent (hours) | <2 days for non-persistent |

| Overall environmental persistence | Not persistent (35 days overall half-life) | <60 days for non-persistent |

| Soil persistence | Potentially persistent in anaerobic conditions | <180 days for non-persistent |

| Sediment persistence | Persistent under anaerobic conditions | <180 days for non-persistent |

| Bioaccumulation potential | Low (BCF = 3) | BCF <5000 for non-bioaccumulative |

Physical Description

Liquid; PelletsLargeCrystals

Color/Form

XLogP3

Flash Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 66 of 76 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 10 of 76 companies with hazard statement code(s):;

H412 (90%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Other CAS

39393-37-8

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Wholesale and retail trade

1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester: ACTIVE